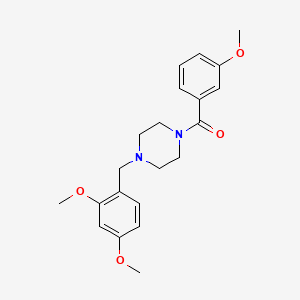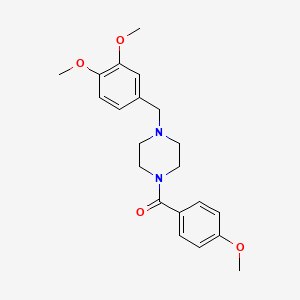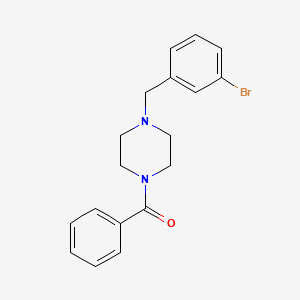
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development.
Mecanismo De Acción
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine is believed to exert its biological effects through the inhibition of enzymes involved in various physiological processes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine and serotonin, which can improve mood.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Its inhibition of acetylcholinesterase and butyrylcholinesterase can lead to improved cognitive function, while its inhibition of monoamine oxidase can lead to improved mood. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been shown to induce cell death in cancer cells, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for investigating various physiological processes. However, its potency and selectivity for specific targets may vary, which can be a limitation in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine research. One area of interest is its potential as an anticancer agent, with further studies needed to investigate its efficacy and safety in vivo. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to investigate the structure-activity relationship of 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine and its analogs, which could lead to the development of more potent and selective compounds.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to have potential applications in drug discovery and development due to its ability to interact with various biological targets. It has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-6-4-5-16(13-18)21(24)23-11-9-22(10-12-23)15-17-7-8-19(26-2)14-20(17)27-3/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQABUZUIMVPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3458002.png)
![N-[4-(4-morpholinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3458008.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3458014.png)
![3,4,5-triethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3458020.png)
![3,4,5-triethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458025.png)
![3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458040.png)
![N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B3458047.png)






